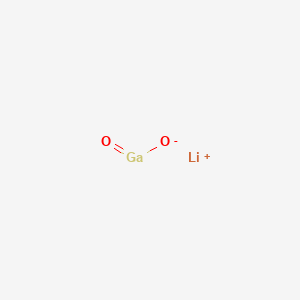
lithium;oxido(oxo)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;oxido(oxo)gallane is a compound that combines lithium, oxygen, and gallium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;oxido(oxo)gallane typically involves the reaction of lithium compounds with gallium oxides. One common method is the solid-state reaction, where lithium oxide and gallium oxide are mixed and heated at high temperatures to form the desired compound. Another method involves the sol-gel process, where lithium and gallium precursors are dissolved in a solvent, followed by gelation and subsequent heat treatment to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-state reactions or sol-gel processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;oxido(oxo)gallane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another element or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen or lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield lithium gallate, while reduction reactions could produce lithium metal and gallium metal .
Aplicaciones Científicas De Investigación
Lithium;oxido(oxo)gallane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lithium and gallium compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: This compound is used in the production of advanced materials, such as ceramics and electronic components, due to its stability and conductivity
Mecanismo De Acción
The mechanism by which lithium;oxido(oxo)gallane exerts its effects involves interactions at the molecular level. The lithium ions can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, ion transport, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;oxido(oxo)gallane include:
Lithium oxide: A compound with similar lithium content but different properties due to the absence of gallium.
Gallium oxide: Contains gallium and oxygen but lacks lithium, resulting in different chemical behavior.
Lithium cobalt oxide: Another lithium-containing compound used in battery technology .
Uniqueness
This compound is unique due to its combination of lithium and gallium, which imparts distinct properties such as enhanced stability and conductivity. This makes it particularly valuable in applications requiring robust materials with high performance .
Propiedades
IUPAC Name |
lithium;oxido(oxo)gallane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Li.2O/q;+1;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPRDVISQKKNGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Ga]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][Ga]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaLiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














